N-(3,5-dimethoxyphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine
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Overview
Description
N-(3,5-dimethoxyphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline core substituted with a dimethoxyphenyl group, a fluorine atom, and a piperidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the attachment of the piperidinyl methanone group, which can be accomplished through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often employed to enhance reaction rates and selectivity. The use of continuous flow reactors and other advanced technologies can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties. These derivatives are often explored for their potential therapeutic applications .
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
(4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone: This compound shares a similar quinoline core but differs in its substituents, leading to different chemical and biological properties.
(4-(3,5-Dimethoxyphenyl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone: A closely related compound with slight variations in its structure, affecting its reactivity and applications.
Uniqueness
The uniqueness of N-(3,5-dimethoxyphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic development.
Properties
IUPAC Name |
[4-(3,5-dimethoxyanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-29-17-11-16(12-18(13-17)30-2)26-22-19-10-15(24)6-7-21(19)25-14-20(22)23(28)27-8-4-3-5-9-27/h6-7,10-14H,3-5,8-9H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFALPZJLSJXKRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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